3-(o-Tolyl)azetidine
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Overview
Description
3-(o-Tolyl)azetidine is a four-membered nitrogen-containing heterocycle with a tolyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the tolyl group. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the cyclization of N-(o-tolyl)amino alcohols can be achieved using strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Palladium-catalyzed cross-coupling reactions are often employed to introduce the tolyl group onto the azetidine ring .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Azetidinones
Reduction: Amines
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(o-Tolyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Azetidine-containing compounds are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)azetidine and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness
3-(o-Tolyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(2-methylphenyl)azetidine |
InChI |
InChI=1S/C10H13N/c1-8-4-2-3-5-10(8)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
YPVGFOIHROASLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
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